

Quantum Chemical Insights into 2-Pyridinecarboxamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Pyridinecarboxamide**

Cat. No.: **B142947**

[Get Quote](#)

An in-depth exploration of the molecular structure, electronic properties, and vibrational landscape of **2-Pyridinecarboxamide** (also known as picolinamide), a compound of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its quantum chemical characteristics, detailed computational methodologies, and visual representations of its molecular features to support advanced research and development.

2-Pyridinecarboxamide, a derivative of picolinic acid, is a versatile molecule with a range of biological activities and applications as a ligand in coordination chemistry. A thorough understanding of its quantum chemical properties is paramount for elucidating its mechanism of action, designing novel derivatives with enhanced functionalities, and predicting its behavior in various chemical environments. This technical guide synthesizes theoretical data from quantum chemical calculations, primarily employing Density Functional Theory (DFT), to provide a detailed computational profile of **2-Pyridinecarboxamide**.

Molecular Geometry and Conformational Analysis

The structural integrity of **2-Pyridinecarboxamide** is foundational to its chemical behavior. Quantum chemical calculations, specifically geometry optimization, provide a precise three-dimensional model of the molecule in its ground state. These calculations are typically performed using DFT with the B3LYP functional and a 6-311++G(d,p) basis set, a method known for its balance of accuracy and computational efficiency.

Conformational analysis of **2-Pyridinecarboxamide** reveals the potential for rotation around the C-C bond connecting the pyridine ring and the carboxamide group. Theoretical calculations indicate that the most stable conformer is planar, a result of the delocalization of π -electrons across the molecule. This planarity is a key factor in its ability to interact with biological targets and form structured crystalline lattices.

Below is a table summarizing the optimized geometrical parameters of **2-Pyridinecarboxamide**, providing a quantitative basis for its molecular structure.

Parameter	Bond/Angle/Dihedral	Calculated Value
Bond Lengths (Å)	C2-C7	1.512
C7-O8	1.234	
C7-N9	1.355	
N1-C2	1.342	
N1-C6	1.338	
C2-C3	1.391	
C3-C4	1.387	
C4-C5	1.390	
C5-C6	1.388	
Bond Angles (°)	N1-C2-C7	117.5
C3-C2-C7	122.8	
C2-C7-O8	121.9	
C2-C7-N9	116.3	
O8-C7-N9	121.8	
Dihedral Angles (°)	N1-C2-C7-O8	0.0
N1-C2-C7-N9	180.0	
C3-C2-C7-O8	180.0	
C3-C2-C7-N9	0.0	

Electronic Properties: Frontier Molecular Orbitals and Molecular Electrostatic Potential

The electronic characteristics of **2-Pyridinecarboxamide** are critical for understanding its reactivity and intermolecular interactions. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied

Molecular Orbital (LUMO), provides valuable insights. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

The Molecular Electrostatic Potential (MEP) map is another powerful tool that visualizes the charge distribution on the molecule's surface. Regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For **2-Pyridinecarboxamide**, the MEP map highlights the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring as key sites for interaction.

Electronic Property	Calculated Value (eV)
HOMO Energy	-6.95
LUMO Energy	-1.52
HOMO-LUMO Gap	5.43
Ionization Potential	6.95
Electron Affinity	1.52

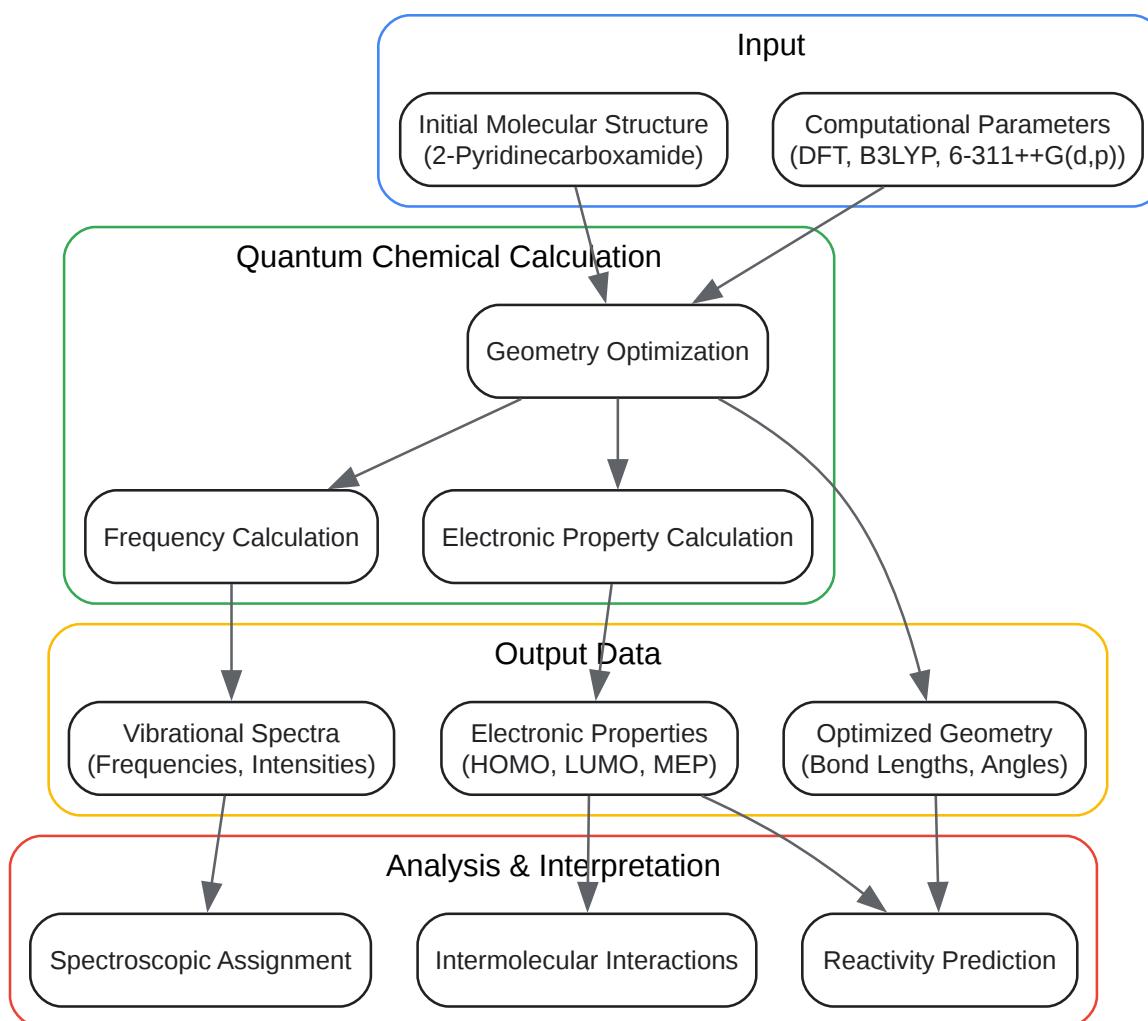
Vibrational Spectroscopy: A Fingerprint of the Molecule

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a unique "fingerprint" of a molecule based on its vibrational modes. Quantum chemical calculations can accurately predict the vibrational frequencies and their corresponding intensities, aiding in the interpretation of experimental spectra. The table below presents the calculated vibrational frequencies for key functional groups of **2-Pyridinecarboxamide** and their assignments.

Frequency (cm ⁻¹)	Vibrational Mode Assignment
3485	N-H asymmetric stretch
3365	N-H symmetric stretch
1680	C=O stretch (Amide I)
1590	N-H in-plane bend (Amide II)
1585	C=C/C=N ring stretch
1465	C=C/C=N ring stretch
1430	C=C/C=N ring stretch
1290	C-N stretch
750	C-H out-of-plane bend

Experimental and Computational Protocols

The theoretical data presented in this guide is based on a standard and robust computational methodology.


Computational Protocol:

- Initial Structure: The initial 3D structure of **2-Pyridinecarboxamide** is built using standard molecular modeling software.
- Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional and the 6-311++G(d,p) basis set. This level of theory is widely used for organic molecules and provides a good balance between accuracy and computational cost.
- Frequency Calculation: Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectrum.

- Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine electronic properties such as HOMO and LUMO energies and to generate the molecular electrostatic potential map.
- Software: These calculations are typically carried out using quantum chemistry software packages such as Gaussian, ORCA, or Q-Chem.

Visualizing Molecular Properties and Workflows

Visual representations are essential for intuitively understanding complex molecular data and computational processes.

[Click to download full resolution via product page](#)

Caption: A typical workflow for quantum chemical calculations of a small molecule like **2-Pyridinecarboxamide**.

Caption: Molecular structure of **2-Pyridinecarboxamide** with atom numbering.

This technical guide provides a solid foundation for researchers, scientists, and drug development professionals working with **2-Pyridinecarboxamide**. The detailed quantitative data and computational protocols presented herein can be leveraged for a variety of applications, from the rational design of new therapeutic agents to the development of novel materials with tailored properties.

- To cite this document: BenchChem. [Quantum Chemical Insights into 2-Pyridinecarboxamide: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b142947#quantum-chemical-calculations-for-2-pyridinecarboxamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com